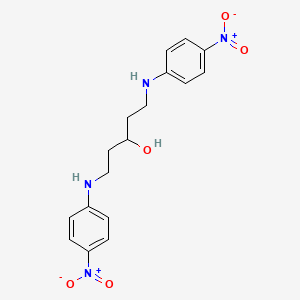
1,5-Bis(4-nitroanilino)pentan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis(4-nitroanilino)pentan-3-ol is a chemical compound known for its unique structure and properties It consists of a pentane backbone with two 4-nitroanilino groups attached at the 1 and 5 positions, and a hydroxyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(4-nitroanilino)pentan-3-ol typically involves the reaction of 1,5-diaminopentane with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(4-nitroanilino)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Products may include 1,5-Bis(4-nitroanilino)pentan-3-one.
Reduction: Products may include 1,5-Bis(4-aminoanilino)pentan-3-ol.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
1,5-Bis(4-nitroanilino)pentan-3-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,5-Bis(4-nitroanilino)pentan-3-ol involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the hydroxyl group can form hydrogen bonds. These interactions can influence various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,5-Bis(4-aminoanilino)pentan-3-ol: Similar structure but with amino groups instead of nitro groups.
1,5-Bis(salicylideneamino)pentan-3-ol: Contains salicylideneamino groups instead of nitroanilino groups.
Uniqueness
1,5-Bis(4-nitroanilino)pentan-3-ol is unique due to the presence of both nitro and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and form complexes with metals makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
917950-93-7 |
|---|---|
Molecular Formula |
C17H20N4O5 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1,5-bis(4-nitroanilino)pentan-3-ol |
InChI |
InChI=1S/C17H20N4O5/c22-17(9-11-18-13-1-5-15(6-2-13)20(23)24)10-12-19-14-3-7-16(8-4-14)21(25)26/h1-8,17-19,22H,9-12H2 |
InChI Key |
SDKFJMCJMGYHCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCC(CCNC2=CC=C(C=C2)[N+](=O)[O-])O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
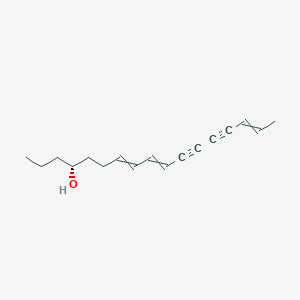
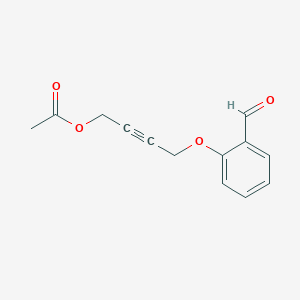
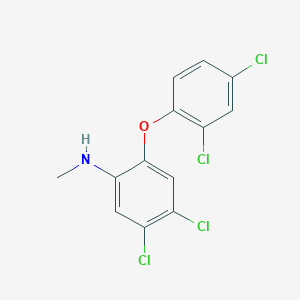
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-](/img/structure/B14202486.png)
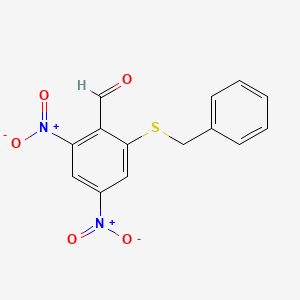
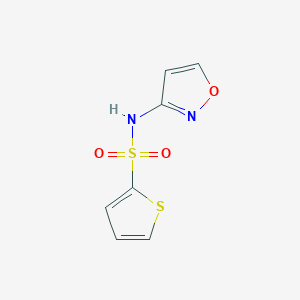
![Methanone, (4-methoxyphenyl)[3-(3,4,5-trimethoxyphenyl)oxiranyl]-](/img/structure/B14202505.png)
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
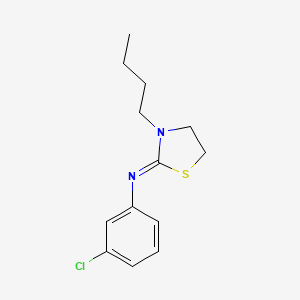
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)

![10-Phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14202528.png)
